molecular formula C3H4ClN5O B8525978 4-Chloro-6-hydrazino-[1,3,5]triazin-2-ol

4-Chloro-6-hydrazino-[1,3,5]triazin-2-ol

Cat. No.: B8525978
M. Wt: 161.55 g/mol
InChI Key: VHWICXGNSPIWCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-6-hydrazino-[1,3,5]triazin-2-ol is a triazine derivative characterized by a hydroxyl group at position 2, a hydrazino group (-NH-NH₂) at position 6, and a chlorine atom at position 4. Triazine derivatives are widely studied for their versatility in materials science, pharmaceuticals, and agrochemicals due to their tunable electronic and steric properties .

The hydrazino group in this compound introduces unique nucleophilic and chelating capabilities, distinguishing it from other triazine analogs. This article compares its structural, synthetic, and functional attributes with similar compounds to highlight its distinctive features.

Properties

Molecular Formula

C3H4ClN5O

Molecular Weight

161.55 g/mol

IUPAC Name

6-chloro-4-hydrazinyl-1H-1,3,5-triazin-2-one

InChI

InChI=1S/C3H4ClN5O/c4-1-6-2(9-5)8-3(10)7-1/h5H2,(H2,6,7,8,9,10)

InChI Key

VHWICXGNSPIWCB-UHFFFAOYSA-N

Canonical SMILES

C1(=NC(=NC(=O)N1)NN)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The substituents on the triazine ring critically influence physicochemical properties and applications. Below is a comparative analysis (Table 1):

Table 1: Structural Comparison of Triazine Derivatives

Compound Name Substituents Key Properties/Applications Reference
4-Chloro-6-hydrazino-[1,3,5]triazin-2-ol Cl, hydrazino (-NH-NH₂), OH Chelation, potential medicinal uses Target
4-Amino-6-chloro-1,3,5-triazin-2(1H)-one Cl, NH₂, O Intermediate in organic synthesis [2, 9]
6-Chloro-N²-ethyl-1,3,5-triazine-2,4-diamine Cl, ethylamino (-NH-C₂H₅), NH₂ Herbicide metabolite (e.g., deisopropylatrazine) [6, 10]
4,6-Diamino-1,3,5-triazin-2-ol (Ammeline) NH₂, OH, NH₂ Flame retardant, precursor to melamine [8, 12]
4,6-Diphenyl-1,3,5-triazin-2(1H)-one Ph, Ph, O UV absorber, materials science [13]

Key Observations:

  • Hydrazino vs. This makes it suitable for coordination chemistry or drug design.
  • Chloro as a Leaving Group : The chlorine atom at position 4 facilitates nucleophilic substitution reactions, a feature shared with 6-chloro-N²-ethyl-1,3,5-triazine-2,4-diamine, a metabolite of the herbicide atrazine .
  • Hydrophilicity vs. Lipophilicity: Ammeline’s hydroxyl and amino groups confer high water solubility, whereas phenyl-substituted triazines (e.g., 4,6-diphenyl-1,3,5-triazin-2(1H)-one) exhibit lipophilicity, favoring applications in UV stabilization .

Research Findings and Implications

  • Chelation Potential: The hydrazino group’s ability to coordinate transition metals (e.g., Cu²⁺, Fe³⁺) could make the target compound valuable in catalysis or metallodrug design, a feature absent in amino or alkylamino analogs .
  • Reactivity Differences : Chloro-triazines undergo nucleophilic substitution more readily than hydroxyl- or phenyl-substituted derivatives, enabling modular synthesis .

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